N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-5-19-15-17-10-14(18(15)4)9-16-13-7-6-11(2)12(3)8-13/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOFDWNDRBDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline typically involves the condensation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with 3,4-dimethylaniline. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common solvents used in this synthesis include methanol, ethanol, or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.
Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced materials with specific properties such as conductivity or fluorescence. Its unique structure may enhance the performance of polymers used in electronics and coatings.
Industrial Applications
Due to its chemical properties, this compound can be utilized in the production of dyes and pesticides, contributing to the agricultural sector.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of compounds derived from this compound, various derivatives were tested against four fungal strains and eight bacterial strains. The results demonstrated promising activity against several pathogens, highlighting the potential for developing new therapeutics.
Case Study 2: Synthesis of Advanced Materials
A research project focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers, suggesting applications in flexible electronics.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the ethylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline
- N-{[2-(ethylsulfanyl)-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline
- N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-4-yl]methylene}-3,4-dimethylaniline
Uniqueness
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline is unique due to the specific positioning of the ethylsulfanyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.
Biological Activity
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H19N3S. The synthesis typically involves the condensation of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with 3,4-dimethylaniline under acidic or basic conditions, utilizing solvents such as methanol or dichloromethane. This reaction forms an imine bond, which is crucial for the compound's biological activity .
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry and pharmacology. Key areas of investigation include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens .
- Enzyme Modulation : The unique structural features allow it to interact with specific enzymes, influencing their activity. This modulation can lead to significant changes in metabolic pathways .
- Potential Anticancer Activity : Research indicates that compounds structurally similar to this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Biological Targets : The imidazole ring can coordinate with metal ions, influencing enzymatic activities. This interaction is crucial for modulating various signaling pathways within cells .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent cellular responses that may contribute to their biological effects .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Testing : A study assessed the compound's efficacy against various bacterial strains, demonstrating significant inhibition at specific concentrations. Further research is required to determine the exact mechanisms involved.
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes such as cytochrome P450 have shown promising results in modulating metabolic pathways .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound could induce apoptosis through ROS-mediated pathways, suggesting its potential as an anticancer agent .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (imine nitrogen) and electrophilic (sulfanyl sulfur) sites .
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate nucleophilic substitution at the ethylsulfanyl group and imine hydrolysis kinetics .
- Molecular Dynamics (MD) : Predict solvent effects (e.g., ethanol vs. DCM) on reaction rates using explicit solvent models .
Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
How can Design of Experiments (DoE) optimize the synthesis of this compound for scale-up?
Basic Research Question
Apply Box-Behnken or Central Composite Design to evaluate three variables:
Temperature (60–100°C)
Reaction time (4–12 hrs)
Catalyst loading (0.5–2 mol%)
Methodological Workflow :
- Use ANOVA to identify significant factors (e.g., temperature dominates yield variance) .
- Optimize solvent polarity (e.g., switch from ethanol to DMF) if solubility limits mass transfer .
- Validate scalability in a continuous-flow reactor to maintain consistent mixing and heat transfer .
What analytical techniques are most effective for characterizing structural isomers of this compound?
Basic Research Question
- X-ray Crystallography : Resolve positional isomerism (e.g., methyl group on imidazole vs. aniline) .
- IR Spectroscopy : Differentiate imine (C=N stretch ~1640 cm⁻¹) from enamine (C-N stretch ~1580 cm⁻¹) tautomers .
- LC-MS/MS : Separate isomers using chiral columns (e.g., Chiralpak IA) and confirm fragmentation patterns .
How does the ethylsulfanyl group influence biological activity compared to analogs with methylsulfanyl or phenylsulfanyl substituents?
Advanced Research Question
- Structure-Activity Relationship (SAR) : The ethylsulfanyl group enhances lipophilicity (logP ~2.8) compared to methylsulfanyl (logP ~1.9), improving membrane permeability in cytotoxicity assays .
- Enzymatic Stability : Ethylsulfanyl resists cytochrome P450 oxidation better than phenylsulfanyl, as shown in microsomal stability studies .
Experimental Design : Synthesize analogs via parallel synthesis , and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
What strategies mitigate degradation of this compound under acidic or oxidative conditions?
Advanced Research Question
- pH Stability : Degradation occurs via imine hydrolysis below pH 3. Use lyophilization for storage (pH 6–7 buffer) .
- Oxidative Protection : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic solutions to prevent sulfoxide formation .
- Real-Time Monitoring : Use Raman spectroscopy to detect degradation intermediates (e.g., sulfonic acid byproducts) .
How can researchers leverage the methylene bridge for further functionalization?
Advanced Research Question
The methylene (-CH=N-) group enables:
- Reductive Amination : Convert to -CH2-NH- using NaBH4/MeOH for secondary amine derivatives .
- Metal Coordination : Bind to transition metals (e.g., Cu²⁺) for catalytic applications, confirmed by UV-Vis and EPR .
Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
